2-cyclopropyl-4-ethoxycarbonylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyclopropylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)12-9-14(10-7-8-10)16-13-6-4-3-5-11(12)13/h3-6,9-10H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMBCVHYWFFDQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269031 | |
| Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119778-66-4 | |
| Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119778-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyclopropyl-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401269031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclopropyl 4 Ethoxycarbonylquinoline and Analogous Systems
Strategic Approaches to Quinoline (B57606) Ring Construction
The formation of the core quinoline structure can be achieved through several reliable synthetic strategies. These methods often involve the cyclization of aniline (B41778) derivatives with suitable carbonyl-containing compounds.
Gould-Jacobs Reaction Modifications for 4-Substituted Quinolines
The Gould-Jacobs reaction is a well-established method for synthesizing 4-hydroxyquinolines, which can be further functionalized. drugfuture.comnih.gov The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate or a similar malonic ester derivative. drugfuture.comnih.govwikipedia.org This is followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgresearchgate.net Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline (B1666331). nih.govresearchgate.net
For the synthesis of 4-substituted quinolines, modifications of the Gould-Jacobs reaction can be employed. This approach is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org The reaction sequence typically begins with a Michael addition of the aniline to an activated alkene, followed by the elimination of an ethoxy group. The resulting intermediate then undergoes intramolecular cyclization at high temperatures to yield the quinoline product. ablelab.eu Microwave-assisted heating has been shown to improve yields and significantly shorten reaction times for this transformation. ablelab.eu
A typical reaction scheme is as follows:
Aniline reacts with diethyl 2-(ethoxymethylene)malonate to form an anilinodiester intermediate. nih.gov
This intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether to produce the corresponding quinolone. nih.gov
Hydrolysis of the ester group, followed by decarboxylation, yields the 4-hydroxyquinoline. nih.gov
Friedländer Condensation and its Catalytic Variants for Quinoline Synthesis
The Friedländer synthesis is another cornerstone method for constructing quinoline rings, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govnih.govwikipedia.org This reaction is versatile and can be catalyzed by both acids and bases. wikipedia.orgjk-sci.com
Modern variations of the Friedländer condensation utilize a range of catalysts to improve efficiency and expand the substrate scope. These include:
Lewis acids : Various Lewis acids have been shown to effectively catalyze the reaction. wikipedia.org
Organocatalysts : Chiral phosphoric acids have been used to achieve enantioselective Friedländer condensations, producing quinolines with quaternary stereogenic centers. rsc.orgacs.org
Nanocatalysts and Metal-Organic Frameworks : These emerging catalytic systems offer advantages in terms of efficiency, selectivity, and environmental sustainability. nih.gov
The reaction mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol condensation. wikipedia.org The choice of catalyst and reaction conditions can influence the predominant pathway. nih.gov
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity. rsc.orgrsc.orgacs.org
Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, including:
Povarov Reaction : This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.govrsc.org
Three-Component Annulation : A catalyst-free, three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the rapid synthesis of multiply substituted quinolines. organic-chemistry.org
The versatility of MCRs allows for the incorporation of various functional groups and substitution patterns, making them a powerful tool in medicinal chemistry and materials science. rsc.org
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer an elegant and efficient means of constructing the quinoline nucleus by combining multiple bond-forming events in a single operation. organic-chemistry.org These processes avoid the isolation of intermediates, thereby saving time and resources.
Examples of cascade reactions for quinoline synthesis include:
Copper-Catalyzed Cascade Cyclization : An intermolecular condensation followed by a copper-catalyzed intramolecular C-N coupling reaction has been used to synthesize aza-fused polycyclic quinolines. acs.org
Nickel-Catalyzed Hydroamination/Cyclization Cascade : A highly efficient NiH catalytic system can activate alkynes for a cascade hydroamination/cyclization with anthranils to produce a wide array of structurally diverse quinolines. dicp.ac.cn
Thiol-Mediated Ring Expansion Cascade : A three-step cascade involving a dearomatizing spirocyclization, nucleophilic substitution, and one-atom ring expansion can convert indoles into functionalized quinolines. nih.gov
Iodonium-Induced Reaction Cascades : N-(2-Iodophenyl)imines can undergo a sequence of reactions, including Sonogashira coupling and an iodonium-induced cascade, to yield ring-fused quinolines. acs.org
Palladium-Catalyzed Cyclopropane (B1198618) C-H Functionalization : A one-pot protocol involving intramolecular palladium(0)-catalyzed cyclopropane sp3 C–H bond functionalization can lead to the formation of quinoline and tetrahydroquinoline derivatives. rsc.org
These cascade reactions often proceed through complex mechanisms involving multiple catalytic cycles and reactive intermediates. dicp.ac.cnresearchgate.net
Functionalization and Derivatization of Pre-existing Quinoline Nuclei
An alternative to de novo synthesis is the direct functionalization of a pre-existing quinoline ring. This approach is particularly attractive for its step-economy and the ability to introduce functional groups at specific positions.
Regioselective C-H Bond Functionalization of the Quinoline System
Direct C-H bond functionalization has emerged as a powerful and environmentally sustainable strategy for modifying the quinoline scaffold. mdpi.comnih.gov This method avoids the need for pre-functionalized substrates and allows for the direct introduction of various substituents. rsc.org Transition metal catalysis plays a pivotal role in achieving high regioselectivity in these transformations. mdpi.comnih.govnih.gov
The regioselectivity of C-H functionalization can be controlled by several factors, including the choice of metal catalyst, ligands, and directing groups. nih.gov The nitrogen atom of the quinoline ring, or an N-oxide group, can act as an internal directing group, facilitating functionalization at the C2 and C8 positions. nih.gov
Key developments in regioselective C-H functionalization include:
Palladium-Catalyzed Reactions : Palladium catalysts are widely used for C-H arylation, alkenylation, and alkylation of quinolines. mdpi.comacs.org The use of quinoline N-oxides can serve as both an inducing platform and an internal oxidant. acs.org While C2-selectivity is common, C8-selective arylation has been achieved by tuning the reaction conditions, particularly the solvent. acs.orgrsc.org
Rhodium-Catalyzed Reactions : Rhodium catalysts are effective for the C2-alkylation of quinolines with alkenes and the C8-alkylation of quinoline N-oxides. mdpi.comacs.org Rhodium complexes can also promote the activation of C-H bonds at various positions on the quinoline ring, depending on the substituents present. nih.govacs.org
Iridium-Catalyzed Reactions : Cp*Ir(III) catalysts have been developed for the C8-selective arylation of quinoline N-oxides with arylsilanes under mild, room-temperature conditions. nih.gov
Ruthenium-Catalyzed Reactions : Ruthenium catalysts have been employed for the C8-arylation of quinoline N-oxides with organoboranes. rsc.org
Copper-Catalyzed Reactions : Copper(I) catalysts can facilitate the regioselective C2-amidation of quinoline N-oxides. rsc.org
The table below summarizes some of the key transition metal-catalyzed C-H functionalization reactions of the quinoline system.
| Catalyst System | Position Functionalized | Type of Functionalization | Reference(s) |
| Palladium(II) Acetate | C2 | Alkenylation, Arylation | mdpi.comnih.govacs.org |
| Palladium(II) Acetate | C8 | Arylation | acs.org |
| Rhodium Complexes | C2 | Alkylation | mdpi.com |
| Rhodium(III) Complexes | C8 | Alkylation, Alkynylation | acs.org |
| Iridium(III) Complexes | C8 | Arylation | nih.gov |
| Ruthenium(II) Complexes | C8 | Arylation | rsc.org |
| Copper(I) Complexes | C2 | Amidation | rsc.org |
These advanced synthetic methodologies provide a versatile toolkit for chemists to access a wide range of functionalized quinoline derivatives, including 2-cyclopropyl-4-ethoxycarbonylquinoline and its analogs, for various applications in science and technology.
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group at the C-2 position is a strained three-membered ring that can participate in unique chemical transformations, serving as a versatile synthetic handle.
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including thermal, acidic, or metal-catalyzed pathways. In the context of this compound, the cyclopropyl group is attached to an electron-withdrawing quinoline ring and can be considered part of a donor-acceptor (D-A) cyclopropane system.
D-A cyclopropanes are known to undergo nucleophilic ring-opening, providing access to 1,3-difunctionalized compounds. The reaction of D-A cyclopropanes with N-nucleophiles, such as amines, can lead to the formation of acyclic functionalized amines or serve as intermediates for the synthesis of various N-heterocycles. Radical-mediated ring-opening reactions also offer a powerful method for generating acyclic alkenes from cyclopropenes or functionalized alkanes from cyclopropyl olefins. For example, the photoredox-catalyzed oxidative radical ring-opening and cyclization of cyclopropyl olefins has been used to synthesize partially saturated naphthalenes. Such strategies could potentially be applied to the cyclopropyl group in 2-cyclopropylquinolines to generate more complex structures.
The cyclopropyl group can be used to construct fused heterocyclic systems through rearrangement cascades. A notable example is the reaction cascade involving a cyclopropylimine rearrangement and a Povarov reaction. This method allows for the synthesis of hexahydropyrrolo[3,2-c]quinoline derivatives from anilines and cyclopropyl aldehydes. The key step is the rearrangement of an in situ-formed cyclopropylimine to a pyrroline, which then undergoes a [4+2] cycloaddition (Povarov reaction) with another equivalent of the aniline-derived imine. This strategy provides rapid access to pharmacologically relevant, complex quinoline-based scaffolds that are otherwise difficult to synthesize.
Reactions of the Ethoxycarbonyl Substituent
The ethoxycarbonyl group at the C-4 position is a versatile functional group that can be readily transformed into other functionalities, serving as a key site for derivatization.
The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding quinoline-4-carboxylic acid. nih.gov This transformation is often a crucial step in the synthesis of bioactive molecules, as the carboxylic acid group can mimic a phosphate (B84403) group and form key interactions, such as salt bridges, with biological targets. nih.gov For instance, hydrolysis of methyl ester precursors using LiOH, NaOH, or BBr₃ has been employed to generate the final carboxylic acid products in the synthesis of quinoline-based enzyme inhibitors. nih.gov
Conversely, the ethoxycarbonyl group can be reduced to a primary alcohol. A patent describes the reduction of a similar compound, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, to the corresponding alcohol using a diborane-THF solution generated in situ from sodium borohydride. This transformation provides another route for diversification, allowing for the introduction of different functional groups via the resulting hydroxymethyl moiety.
Furthermore, the carboxylic acid obtained from ester hydrolysis can be activated and coupled with amines or alcohols to form amides or different esters, respectively. researchgate.net This allows for extensive late-stage functionalization and the exploration of structure-activity relationships. organic-chemistry.org
Table 2: Key Reactions of the Ethoxycarbonyl Group on a Quinoline Core
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | LiOH or NaOH, THF/H₂O | Carboxylic Acid | nih.gov |
| Hydrolysis | BBr₃, DCM | Carboxylic Acid | nih.gov |
| Reduction | NaBH₄ / HCl (forms Diborane) | Primary Alcohol | |
| Esterification (from acid) | MeI, Cs₂CO₃ | Methyl Ester | nih.gov |
Hydrolysis and Esterification Chemistry
The ethoxycarbonyl group at the C4 position of the quinoline ring is a classic ester functionality, susceptible to standard transformations such as hydrolysis and esterification.
Hydrolysis: The conversion of this compound to its corresponding carboxylic acid, 2-cyclopropyl-quinoline-4-carboxylic acid, is typically achieved through saponification. This reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to expel the ethoxide leaving group, forming the carboxylate salt. Subsequent protonation with a mineral acid like hydrochloric acid (HCl) yields the final carboxylic acid.
Esterification: The reverse reaction, esterification, involves converting 2-cyclopropyl-quinoline-4-carboxylic acid back into its ethyl ester or other ester derivatives. The most common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.
Reduction Reactions of the Ester Functionality
The ester group in this compound can be selectively reduced to a primary alcohol, yielding (2-cyclopropyl-quinolin-4-yl)methanol. This transformation is crucial for creating derivatives with different biological activities or for use as synthetic intermediates.
A specific method for the reduction of a closely related analog, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, utilizes a diborane-tetrahydrofuran (THF) solution. google.com This reducing agent is generated in situ from sodium borohydride, absolute ethanol (B145695), and concentrated hydrochloric acid in THF. google.com The diborane-THF solution effectively reduces the ester carbonyl to an alcoholic hydroxyl group. google.com The reaction typically involves dissolving the quinoline ester in a solvent like toluene (B28343) and then adding the prepared reducing agent solution, followed by heating to drive the reaction to completion. google.com This method highlights a powerful way to achieve selective ester reduction in complex quinoline systems.
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this means the ethyl group (-OCH₂CH₃) can be swapped for another alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification : This method involves using a catalytic amount of a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to a methyl ester). The reaction proceeds via nucleophilic acyl substitution, where the new alkoxide attacks the ester carbonyl. masterorganicchemistry.com To ensure the reaction goes to completion, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification : Alternatively, a strong acid like sulfuric acid can be used as a catalyst. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol. masterorganicchemistry.com This process is an equilibrium, and using the desired alcohol as the solvent helps to shift the equilibrium towards the product. masterorganicchemistry.com
This reaction is valuable for modifying the properties of the molecule, such as solubility or steric profile, by introducing different ester functionalities.
Photochemical Reactions of Ethoxycarbonyl-Substituted Quinolines
The quinoline nucleus, when substituted with an ethoxycarbonyl group, exhibits interesting photochemical reactivity. Studies on ethyl quinolinecarboxylates reveal that the position of the ester group significantly influences the reaction's outcome upon irradiation. oup.com
For ethyl 4-quinolinecarboxylate, a close analog lacking the 2-cyclopropyl group, irradiation in alcohols like methanol (B129727) or ethanol, or in cyclohexane, leads to the formation of C2-substituted products. oup.com The reaction proceeds through hydrogen abstraction from the solvent by the ring nitrogen in the excited singlet state (S₁), followed by radical coupling. oup.com This results in the addition of a hydroxyalkyl or cyclohexyl group at the C2 position of the quinoline ring. oup.com
| Reactant | Solvent | Product |
| Ethyl 4-quinolinecarboxylate | Methanol | Ethyl 2-(hydroxymethyl)-4-quinolinecarboxylate |
| Ethyl 4-quinolinecarboxylate | Ethanol | Ethyl 2-(1-hydroxyethyl)-4-quinolinecarboxylate |
| Ethyl 4-quinolinecarboxylate | 2-Propanol | Ethyl 2-(2-hydroxypropan-2-yl)-4-quinolinecarboxylate |
| Ethyl 4-quinolinecarboxylate | Cyclohexane | Ethyl 2-cyclohexyl-4-quinolinecarboxylate |
Table based on findings from photochemical reactions of ethyl 4-quinolinecarboxylate. oup.com
This reactivity pattern suggests that this compound, under similar photochemical conditions, could potentially undergo functionalization at other positions on the quinoline ring, as the C2 position is already substituted. The specific outcome would depend on the interplay between the existing cyclopropyl and ethoxycarbonyl groups. Other photochemical reactions on the quinoline core often involve cyclization or C-H functionalization, driven by the generation of radical intermediates under UV light. dcu.ienih.govnih.gov
Role of the Ethoxycarbonyl Group as Activating and Protecting Group in Cyclization Reactions
The ethoxycarbonyl group can serve a dual purpose in the synthesis of heterocyclic systems, acting as both an activating group and a protecting group. nih.govnih.govsemanticscholar.org In the context of N-acyl-Pictet-Spengler reactions for synthesizing tetrahydroisoquinolines, an ethoxycarbonyl group on the nitrogen atom activates the arylethylamine precursor for the crucial cyclization step. nih.govnih.govsemanticscholar.orgbeilstein-journals.org
Simultaneously, this group can be used to protect reactive functional groups, such as phenols, elsewhere in the molecule. nih.govsemanticscholar.org This dual functionality is highly efficient, as the group can be removed or transformed in a single step after the cyclization is complete, streamlining the synthetic route. nih.govsemanticscholar.orgbeilstein-journals.org While these examples are for isoquinoline (B145761) synthesis, the principle is applicable to quinoline chemistry. An appropriately placed ethoxycarbonyl group can influence the electronic properties of a precursor, facilitating cyclization reactions like the Friedländer synthesis by activating a specific position for intramolecular condensation.
Sustainable and Green Chemistry Protocols in Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign protocols. For quinoline synthesis, this has led to a focus on solvent-free and catalyst-free conditions, which reduce waste and avoid the use of hazardous organic solvents. jocpr.com
Solvent-Free Reaction Conditions
Solvent-free reactions for quinoline synthesis are often facilitated by microwave irradiation or mechanical grinding. core.ac.ukresearchgate.net These methods can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods. researchgate.net
One prominent approach is a one-pot reaction of an o-nitrobenzaldehyde or an o-aminobenzophenone with an enolizable ketone under solvent-free conditions. core.ac.ukresearchgate.net For instance, the reaction can be promoted by SnCl₂·2H₂O under microwave irradiation without any additional solvent or catalyst. core.ac.uk The tin(II) chloride acts as the reductant for the nitro group, and the heat from the microwave drives the condensation and cyclization. core.ac.uk
| Method | Catalyst/Reagent | Conditions | Advantage |
| Friedländer Synthesis | Magnetite Nanoparticle-Supported Acidic Ionic Liquid | 70 °C, Solvent-Free | Recyclable magnetic catalyst tandfonline.com |
| Combes/Friedländer Type | SnCl₂·2H₂O | Microwave, Solvent-Free | Rapid, no acid catalyst needed core.ac.uk |
| Friedländer Synthesis | Caesium Iodide | 100 °C, Solvent-Free | Simple methodology, good yields researchgate.net |
| From Imines and Styrene | None | Heating, Solvent-Free | Catalyst-free green protocol jocpr.com |
Table summarizing various solvent-free methods for quinoline synthesis.
To synthesize this compound using such a green protocol, one could envision reacting an appropriate 2-aminoaryl ketone with ethyl cyclopropylacetoacetate under solvent-free conditions, potentially catalyzed by a recyclable solid acid or under microwave irradiation. This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.
Ultrasound-Assisted and Microwave-Enhanced Syntheses
Modern synthetic chemistry increasingly focuses on environmentally benign and efficient methodologies. Ultrasound and microwave irradiation represent two such green chemistry tools that have been successfully applied to the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and milder reaction conditions. frontiersin.orgnih.govrsc.org
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates. researchgate.netnih.gov This technique has been employed for the synthesis of various quinoline derivatives, demonstrating benefits like enhanced yields and significantly reduced reaction times. rsc.orgresearchgate.net For instance, the synthesis of 4-alkoxy-6-methoxy-2-methylquinolines was achieved in just 15 minutes with satisfactory yields (45–84%) using an ultrasonic probe, a significant improvement over conventional methods. nih.gov Similarly, a one-pot, three-component reaction to produce 2-substituted quinolines in water was effectively carried out under ultrasound irradiation, highlighting the method's efficiency and use of environmentally friendly solvents. researchgate.net
Microwave-enhanced synthesis has also emerged as a powerful technique in organic synthesis. frontiersin.org By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves product yields. asianpubs.orgscilit.com This method has been successfully applied to classical quinoline syntheses like the Combes and Friedländer reactions. asianpubs.orgresearchgate.net For example, the Combes synthesis of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate (B1235776) was achieved in just 1.5 minutes under solvent-free conditions using microwave irradiation, yielding excellent results. asianpubs.org Another study demonstrated the synthesis of novel quinolines in 10-20 minutes with yields of 70-91% using microwave heating in the presence of an ionic liquid. researchgate.net These examples underscore the potential of microwave assistance to create more efficient and less energy-intensive pathways for the synthesis of quinoline systems analogous to this compound.
The table below presents data from various studies on the synthesis of quinoline derivatives using these advanced energy sources.
Table 1: Ultrasound-Assisted and Microwave-Enhanced Synthesis of Quinoline Analogues
| Reaction Type | Energy Source | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Combes Synthesis | Microwave (400 W) | NKC-9 resin, solvent-free | 1.5 min | 85-95% | asianpubs.org |
| 3-Component Reaction | Microwave | Yb(OTf)₃, Ionic Liquid | 10-20 min | 70-91% | researchgate.net |
| 3-Component Reaction | Ultrasound (35 kHz) | SnCl₂·2H₂O, Water | 1.5-2 h | Good | researchgate.net |
| N-Alkylation | Ultrasound | K₂CO₃, DMF | 15 min | 45-84% | nih.gov |
| 3-Component Reaction | Microwave | i-PrOH/HOAc | 20 min | High | frontiersin.org |
Application of Nanocatalysts and Ionic Liquids in Quinoline Synthesis
The quest for sustainable chemical processes has driven the adoption of novel catalytic systems like nanocatalysts and ionic liquids in the synthesis of heterocyclic compounds, including quinolines. acs.orgacs.org These materials offer unique advantages, such as high efficiency, reusability, and compliance with the principles of green chemistry, often leading to improved yields and milder reaction conditions compared to traditional methods. rsc.orgnih.gov
Nanocatalysts, due to their high surface-area-to-volume ratio, exhibit exceptional catalytic activity. researchgate.netresearchgate.net Their use can overcome many drawbacks of conventional catalysts, such as harsh reaction conditions, long reaction times, and the use of hazardous solvents. acs.orgacs.org Various metal-based nanoparticles, including those of iron, copper, titanium, and gold, have been developed and successfully used in quinoline synthesis. acs.orgbohrium.com For example, silica-functionalized magnetite (Fe₃O₄@SiO₂) nanoparticles have been used to catalyze the Doebner-Miller synthesis of 2-methyl-6-nitroquinoline, reducing the reaction time from 110 to 80 minutes and increasing the yield to 81%. nih.gov Another study reported the use of TiO₂ nanoparticles, prepared using plant extracts under ultrasonic irradiation, for the synthesis of quinoline hybrids. acs.org These nanocatalysts are often easily recoverable (e.g., magnetic nanoparticles) and can be reused multiple times without significant loss of activity, making the process more economical and environmentally friendly. researchgate.netbohrium.com
Ionic liquids (ILs) are salts with low melting points that are increasingly used as "green" solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. acs.orgnih.gov In quinoline synthesis, ILs can function as both the reaction medium and the catalyst, often eliminating the need for volatile and hazardous organic solvents or strong acids. nih.gov For instance, 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) was found to be an effective medium for the Friedländer annulation reaction, leading to excellent yields of quinolines under mild, catalyst-free conditions. acs.org Similarly, the Brønsted-acidic ionic liquid [bmim]HSO₄ has been used in substoichiometric amounts to catalyze the Friedländer synthesis under solvent-free conditions, highlighting the efficiency and green credentials of this approach. nih.gov A key advantage of ILs is their potential for recyclability; in many cases, the ionic liquid can be recovered and reused for several cycles without a significant drop in catalytic activity. acs.orgnih.gov
The table below summarizes findings from research on the application of nanocatalysts and ionic liquids in the synthesis of quinoline derivatives.
Table 2: Quinoline Synthesis using Nanocatalysts and Ionic Liquids
| Method | Catalyst/Medium | Substrates | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Friedländer Annulation | [Hbim]BF₄ (Ionic Liquid) | o-aminoaryl carbonyls + ketones | 3-10 h | 82-94% | acs.org |
| Friedländer Synthesis | [bmim]HSO₄ (Ionic Liquid) | o-aminobenzophenone + ethyl acetoacetate | 1 h | 98% | nih.gov |
| Doebner-Miller Reaction | Fe₃O₄@SiO₂ (Nanocatalyst) | 4-nitroaniline + crotonaldehyde | 80 min | 81% | nih.gov |
| Friedländer-type | α-chymotrypsin in [EMIM][BF₄]/H₂O | 2-aminoacetophenone + ethyl acetoacetate | 24 h | High | mdpi.com |
| Conrad-Limpach | TiO₂–Al₂O₃–ZrO₂ (Nanocomposite) | Anilines + ethyl acetoacetate | 2-4 h | 66-98% | acs.org |
Reaction Mechanisms and Selectivity in Quinoline Chemistry
Elucidation of Reaction Pathways for 2-Cyclopropyl-4-ethoxycarbonylquinoline Formation
The synthesis of the quinoline (B57606) core is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this important scaffold. The formation of this compound can be envisioned through classical methods such as the Conrad-Limpach or Gould-Jacobs reactions, which are primary routes for constructing 4-hydroxyquinoline (B1666331) systems that can be subsequently modified.
A plausible and widely used method for this type of structure is the Conrad-Limpach synthesis . quimicaorganica.orgwikipedia.orgsynarchive.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orgarkat-usa.org To obtain the desired 2-cyclopropyl substitution, the reaction would utilize an appropriate aniline and ethyl 3-cyclopropyl-3-oxopropanoate. The reaction proceeds in two key stages:
Enamine Formation : The aniline reacts with the keto group of the β-ketoester, typically at lower temperatures, to form a Schiff base which tautomerizes to the more stable vinylogous amide (enamine). wikipedia.orgsynarchive.com
Thermal Cyclization : The intermediate enamine undergoes thermal cyclization at high temperatures (around 250 °C). wikipedia.orgnih.gov This step involves an electrocyclic ring closure followed by the elimination of ethanol (B145695) to form the 4-hydroxyquinoline ring system. wikipedia.org The use of high-boiling, inert solvents like mineral oil or diphenyl ether is common to achieve the necessary temperatures for cyclization. nih.govnih.gov
The resulting product would be ethyl 2-cyclopropyl-4-hydroxyquinoline-3-carboxylate, which is a tautomer of 2-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. To arrive at the target compound, further chemical transformations would be necessary to remove the hydroxyl/oxo group at the C4-position and shift the carboxyl group, suggesting this might not be the most direct route.
Alternatively, the Gould-Jacobs reaction offers a pathway to 4-hydroxyquinolines with a carboxylate at the C3 position. mdpi.comwikipedia.orgdrugfuture.com This process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgd-nb.info While this method is robust for producing the quinoline core, it would not directly yield the 2-cyclopropyl substitution pattern seen in the target molecule.
A more direct approach would likely adapt the principles of the Doebner-von Miller reaction . wikipedia.orgsynarchive.com This acid-catalyzed reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com For the target compound, the reaction could involve an aniline, pyruvic acid (to provide the C4-carboxyl group), and cyclopropylacrolein (an α,β-unsaturated aldehyde). The mechanism is complex but generally involves the initial formation of an α,β-unsaturated anilino-propionate, which then cyclizes and is subsequently oxidized to the aromatic quinoline ring. wikipedia.orgnih.gov The three-component Doebner reaction, using an aniline, an aldehyde (cyclopropanecarboxaldehyde), and pyruvic acid, is a powerful method for generating quinoline-4-carboxylic acids. nih.govacs.orgimist.ma Subsequent esterification would yield the final product.
| Reaction Name | Key Reactants | Key Intermediate | Relevance to Target Compound |
| Conrad-Limpach | Aniline, β-ketoester | Enamine | Synthesizes 2-substituted-4-quinolones. quimicaorganica.orgarkat-usa.org |
| Gould-Jacobs | Aniline, Malonic ester derivative | Anilidomethylenemalonate | Produces 4-hydroxy-3-carboalkoxyquinolines. wikipedia.orgdrugfuture.com |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Conjugate addition adduct | Allows for multi-component synthesis of substituted quinolines. wikipedia.orgsynarchive.com |
Control of Regioselectivity in Quinoline Functionalization
Regioselectivity is a critical consideration in both the initial synthesis of the quinoline ring and its subsequent functionalization.
During the ring-forming reaction, such as the Gould-Jacobs or Conrad-Limpach synthesis, the substitution pattern on the starting aniline dictates the position of cyclization. mdpi.comd-nb.info For an asymmetrically substituted aniline, cyclization can occur at two different ortho positions, potentially leading to a mixture of regioisomers. The outcome is governed by both steric and electronic effects of the substituents on the aniline ring.
Once the this compound ring system is formed, its inherent electronic properties guide further reactions. The quinoline nucleus is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com However, the existing substituents profoundly influence the regioselectivity of any subsequent C-H functionalization. nih.govrsc.org
The Cyclopropyl (B3062369) Group (C2) : This group is generally considered to be electron-donating through its unique sigma-bond character, which can activate the quinoline ring.
The Ethoxycarbonyl Group (C4) : This is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic attack and directs nucleophilic attack.
The interplay of these groups dictates the reactivity of the different positions on the quinoline core:
Electrophilic Attack : The benzene (B151609) portion of the quinoline ring is more susceptible to electrophilic substitution than the pyridine (B92270) ring. pharmaguideline.com The activating effect of the cyclopropyl group and the deactivating effect of the ethoxycarbonyl group would likely direct incoming electrophiles to the C5 and C8 positions.
Nucleophilic Attack : The pyridine ring is electron-deficient and thus more susceptible to nucleophilic attack. The powerful electron-withdrawing effect of the C4-ethoxycarbonyl group would make the C2 position even more electron-poor, but it is already substituted. However, modern C-H functionalization methods, often employing transition metal catalysis, can override these inherent tendencies. nih.gov By using specific directing groups or catalytic systems, it is possible to achieve site-selective functionalization at positions that are typically unreactive, such as C3, C5, C6, C7, or C8. nih.gov For example, palladium-catalyzed reactions have been extensively used for the C2-functionalization of quinoline N-oxides. nih.gov
Diastereoselectivity in the Synthesis of Quinoline-Containing Spiro Systems
The synthesis of spirocyclic systems containing a quinoline moiety is an area of significant interest, with diastereoselectivity being a paramount challenge. nih.gov While there is no direct literature on the use of this compound as a precursor for spiro compounds, general principles can be applied.
The formation of quinoline-containing spiro systems often involves a reaction that creates one or more new stereocenters at the spiro junction. A common strategy involves the functionalization of a pre-existing quinoline derivative. For instance, the ethoxycarbonyl group at the C4 position of the target compound could be chemically modified to participate in a cyclization reaction.
One potential pathway could involve:
Reduction of the ethoxycarbonyl group to a primary alcohol.
Oxidation to an aldehyde (a quinoline-4-carbaldehyde (B127539) derivative).
Reaction of this aldehyde in a multi-component reaction or a cycloaddition that forms the spirocyclic core.
Achieving diastereoselectivity in such transformations relies heavily on the reaction conditions. For example, tandem reactions, such as an indium-mediated allylation followed by intramolecular lactonization, have been shown to produce quinoline-tethered lactones with high diastereoselectivity. researchgate.net Similarly, Lewis acid catalysis has been employed in the domino reaction of aminoacrylates with aminobenzamides to construct spiro[pyrrole-3,2′-quinazoline]carboxylates. researchgate.net The choice of catalyst, solvent, and temperature can influence the transition state geometry, thereby favoring the formation of one diastereomer over another.
Kinetic and Thermodynamic Aspects of Quinoline Ring-Forming Reactions
The synthesis of quinolines can often lead to different isomers depending on the reaction conditions, a classic illustration of kinetic versus thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org This is particularly evident in the Conrad-Limpach-Knorr synthesis. quimicaorganica.orgwikipedia.orgyoutube.com
In the reaction of an aniline with a β-ketoester, two initial competing reactions can occur:
Attack at the keto group : This leads to an enamine intermediate. This reaction is generally faster and reversible, making it the kinetically favored pathway. youtube.com At lower temperatures, this intermediate proceeds via cyclization to form the 4-quinolone product. quimicaorganica.orgwikipedia.org This is considered the kinetic product .
Attack at the ester group : This leads to a β-keto anilide intermediate. This reaction is typically slower but less reversible. youtube.com At higher temperatures, the equilibrium of the faster reaction allows the slower, more stable anilide to accumulate. This intermediate then cyclizes to form the 2-quinolone product, which is the thermodynamic product . wikipedia.orgyoutube.com
This relationship can be visualized with a reaction coordinate diagram. The pathway to the 4-quinolone has a lower activation energy (faster rate) but results in a less stable product (or an intermediate that leads to it). Conversely, the pathway to the 2-quinolone has a higher activation energy (slower rate) but leads to a more thermodynamically stable product. masterorganicchemistry.com
| Control | Reaction Conditions | Product Favored | Rationale |
| Kinetic | Lower temperature, shorter reaction time | 4-Quinolone | The reaction pathway has a lower activation energy, leading to the fastest-forming product. wikipedia.orglibretexts.org |
| Thermodynamic | Higher temperature, longer reaction time | 2-Quinolone | Sufficient energy is supplied to overcome the higher activation barrier and allow the reaction to reach equilibrium, favoring the most stable product. wikipedia.orgyoutube.com |
Therefore, in synthesizing a 2-substituted quinoline like the target compound, reaction conditions must be carefully selected. For a Conrad-Limpach type synthesis to yield a 2-cyclopropyl-4-quinolone, conditions favoring kinetic control (lower temperatures) would be essential. quimicaorganica.org
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-cyclopropyl-4-ethoxycarbonylquinoline, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would typically appear in the downfield region (δ 7.0-9.0 ppm), with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants providing information about their substitution pattern. The ethoxycarbonyl group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃), likely in the regions of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively. The cyclopropyl (B3062369) protons would present a more complex pattern in the upfield region (typically δ 0.5-2.5 ppm) due to geminal and vicinal couplings within the three-membered ring. The methine proton of the cyclopropyl group attached to the quinoline ring would likely be the most downfield of the cyclopropyl signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom. The carbonyl carbon of the ester would be the most downfield signal (δ 160-170 ppm). The carbons of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm). The carbons of the ethoxycarbonyl group would appear at approximately δ 60-65 ppm for the methylene carbon and around δ 14 ppm for the methyl carbon. The cyclopropyl carbons would be found in the upfield region, with the carbon attached to the quinoline ring being more downfield than the other two.
A hypothetical ¹³C NMR data table is presented below to illustrate the expected chemical shifts.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | 165.7 |
| Quinolone C=O | 162.4 |
| C-2 (hydroxyl) | 163.6 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn would confirm its molecular formula (C₁₅H₁₅NO₂).
The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. iipseries.org The ethoxycarbonyl group could undergo fragmentation through the loss of an ethoxy radical (-•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement. The cyclopropyl group might lead to the loss of a C₃H₅ radical. Analysis of these fragment ions would provide valuable corroborating evidence for the proposed structure.
A hypothetical mass spectrometry data table is presented below.
| m/z | Proposed Fragment |
| 241 | [M]⁺ |
| 214 | [M - HCN]⁺ |
| 196 | [M - OCH₂CH₃]⁺ |
| 172 | [M - COOCH₂CH₃]⁺ |
| 168 | [M - C₃H₅]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Determination
The analysis would reveal the planarity of the quinoline ring system and the precise orientation of the cyclopropyl and ethoxycarbonyl substituents relative to the ring. It would also provide details about intermolecular interactions, such as π-π stacking of the quinoline rings, which stabilize the crystal packing. While specific crystallographic data for the title compound is not available, related structures like ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate have been characterized, revealing a nearly planar quinoline system. acs.org
A hypothetical X-ray crystallography data table for this compound is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.0 |
| V (ų) | 1290 |
| Z | 4 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent band would be the C=O stretching vibration of the ester group, expected in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. The aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1620 cm⁻¹ range. The C-H stretching vibrations of the aromatic and cyclopropyl groups would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group would be just below 3000 cm⁻¹. The presence of the cyclopropyl ring might also give rise to characteristic C-H stretching vibrations around 3100-3000 cm⁻¹ and ring deformation bands at lower wavenumbers.
A hypothetical IR spectroscopy data table is provided below.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1730 | C=O Ester Stretch |
| ~1600, 1570, 1480 | Aromatic C=C/C=N Stretch |
| ~1280, 1050 | C-O Ester Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be dominated by the absorptions of the extended π-system of the quinoline ring.
Quinoline itself exhibits several absorption bands corresponding to π→π* transitions. The introduction of the cyclopropyl and ethoxycarbonyl substituents would be expected to cause shifts in the positions and intensities of these bands (bathochromic or hypsochromic shifts). The cyclopropyl group, due to its partial π-character, can conjugate with the quinoline ring, potentially leading to a red shift of the absorption maxima. The ethoxycarbonyl group, being an electron-withdrawing group, would also influence the electronic transitions. The spectrum would likely show strong absorptions in the UV region, with characteristic maxima (λ_max) that can be used for quantitative analysis.
A hypothetical UV-Vis spectroscopy data table is presented below.
| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~230 | 35,000 | π→π |
| ~280 | 8,000 | π→π |
| ~320 | 5,000 | π→π* |
Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 4 Ethoxycarbonylquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.netnih.gov For a molecule like 2-cyclopropyl-4-ethoxycarbonylquinoline, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-31G(d,p), can provide valuable insights into its geometry, stability, and electronic characteristics. researchgate.netnih.gov
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the ethoxycarbonyl group are expected to be electron-rich sites, while the hydrogen atoms and the quinoline ring itself would exhibit more positive potential.
Other quantum-molecular descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters are instrumental in understanding the molecule's behavior in chemical reactions and its potential for intermolecular interactions.
Table 1: Predicted Electronic Properties of a Representative Quinoline Derivative using DFT Illustrative data based on typical values for similar quinoline derivatives.
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity | 1.8 eV | Energy released when an electron is added. |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD provides insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent. mdpi.com
For this compound, MD simulations can be employed to explore its conformational landscape. The ethoxycarbonyl group has rotatable bonds, and MD simulations can reveal the preferred orientations of this group relative to the quinoline ring. This is crucial as the conformation can significantly influence the molecule's ability to interact with biological targets. mdpi.com
MD simulations can also be used to predict reactivity by analyzing the dynamic behavior of the molecule in a reactive environment. For instance, by simulating the molecule in water, one can study its solvation and the stability of different conformers in an aqueous phase. Radial distribution functions (RDFs) can be calculated to understand the structuring of solvent molecules around specific atoms of the solute, providing insights into its solubility and potential for hydrolysis. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Space Exploration)
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of chemical space exploration, QSAR models can be used to predict the activity of novel compounds, such as this compound, based on the activities of known molecules with similar structural features.
The process involves calculating a variety of molecular descriptors for a set of quinoline derivatives with known activities against a particular biological target. These descriptors can be constitutional, topological, geometric, or electronic in nature. A statistical model is then built to correlate these descriptors with the observed activity.
For this compound, relevant descriptors would include those related to its lipophilicity (e.g., LogP), electronic properties (e.g., partial charges on atoms), and steric features (e.g., molecular volume and surface area). By inputting the calculated descriptors for this molecule into a validated QSAR model for a relevant activity (e.g., antimalarial or anticancer), a prediction of its biological potency can be obtained. This allows for the prioritization of compounds for synthesis and experimental testing.
Table 2: Examples of Descriptors for QSAR Analysis of Quinoline Derivatives Illustrative descriptors relevant for building a QSAR model.
| Descriptor Class | Example Descriptor | Information Encoded |
| Electronic | Partial Charge on N1 | Electronic environment of the quinoline nitrogen. |
| Lipophilic | LogP | Hydrophobicity and membrane permeability. |
| Steric | Molecular Volume | Size and shape of the molecule. |
| Topological | Kier Flexibility Index | Degree of molecular flexibility. |
Molecular Docking for Ligand-Target Interaction Prediction (Excluding Efficacy/Clinical Outcome)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or an enzyme. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various biological targets. Given that many quinoline derivatives exhibit antimalarial activity, a plausible target for docking studies could be Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) or the cytochrome bc1 complex.
The docking process involves placing the ligand in the binding site of the target protein and evaluating the interaction energy for a multitude of poses. The results are typically reported as a docking score, which is an estimate of the binding free energy. A more negative score generally indicates a more favorable binding interaction. The analysis of the best-docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target.
Table 3: Hypothetical Molecular Docking Results for this compound Illustrative data showing potential docking scores and interacting residues for a hypothetical target.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Pf Lactate Dehydrogenase | -8.5 | Arg171, Ala236, Trp102 |
| Cytochrome bc1 Complex | -9.2 | His181, Tyr279, Glu282 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C) for organic molecules.
For this compound, theoretical prediction of its NMR spectra can be a valuable tool for structural confirmation. The calculated chemical shifts can be compared with experimental data, if available, to validate the computed structure. Discrepancies between calculated and experimental shifts can point to specific conformational or electronic effects not captured by the computational model.
The prediction of NMR spectra for quinoline derivatives has been shown to be in good agreement with experimental values, making it a useful technique for the characterization of novel compounds.
Table 4: Illustrative Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for a Quinoline Proton Hypothetical data to illustrate the validation process.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H5 | 8.15 | 8.10 |
| H3 | 7.95 | 7.92 |
Exploration of Chemical Applications and Materials Science Potential Non Biological/non Clinical
Application as Ligands in Organometallic and Asymmetric Catalysis
The unique structural features of 2-cyclopropyl-4-ethoxycarbonylquinoline, combining a rigid heterocyclic framework with a reactive cyclopropyl (B3062369) group and an electron-withdrawing ethoxycarbonyl substituent, make it a compelling candidate for ligand design in organometallic and asymmetric catalysis.
Design and Synthesis of Quinoline-Based Ligands
The synthesis of quinoline-based ligands is a well-established field, with numerous strategies developed to introduce diverse functionalities onto the quinoline (B57606) core. mdpi.comnih.gov The preparation of 2-cyclopropylquinoline (B12284979) derivatives has been specifically reported, demonstrating the feasibility of incorporating the cyclopropyl moiety at the 2-position of the quinoline ring. researchgate.net One notable synthetic approach involves a cooperative catalytic system, for instance using CuI and pyrrolidine, for the efficient synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org This method offers a regioselective route to produce a variety of 2-substituted quinolines. organic-chemistry.org
Further functionalization to introduce the ethoxycarbonyl group at the 4-position can be achieved through various established methods in quinoline chemistry. The presence of both the cyclopropyl and ethoxycarbonyl groups on the quinoline scaffold allows for fine-tuning of the ligand's steric and electronic properties. The nitrogen atom of the quinoline ring provides a primary coordination site for metal centers, while the substituents can influence the stability, solubility, and catalytic activity of the resulting metal complexes.
Catalytic Activity in Specific Organic Transformations (e.g., Oxidation Reactions)
While direct studies on the catalytic activity of this compound are not extensively documented, the broader class of quinoline-based ligands has demonstrated significant efficacy in a range of organic transformations. rsc.org For instance, chiral 2-substituted quinoline derivatives have been employed as ligands in asymmetric oxidation reactions. nih.gov These ligands can coordinate with a metal center, such as copper, to create a chiral environment that enables the enantioselective oxidation of substrates like o-alkylphenols. nih.gov
The general principle involves the formation of a metal-ligand complex that acts as the active catalyst. The steric bulk and electronic nature of the substituents on the quinoline ring play a crucial role in determining the stereoselectivity and efficiency of the catalytic process. It is plausible that organometallic complexes of this compound could exhibit interesting catalytic properties in oxidation reactions and other transformations, a hypothesis that warrants further experimental investigation.
Development in Advanced Materials Science
The inherent photophysical properties of the quinoline core, characterized by π-conjugated systems, make its derivatives attractive for applications in advanced materials science. The specific substitution pattern of this compound is expected to modulate these properties, opening avenues for its use in optoelectronics and sensing.
Optoelectronic Properties and Applications in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are recognized for their potential in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.net The photophysical properties of quinolines, such as their absorption and emission spectra, can be tailored by appropriate substitution on the quinoline ring. scielo.br Polyquinolines, for example, have been investigated for their electroluminescence and photophysical properties, with emission colors spanning the visible spectrum. dtic.mil
Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to predict the optoelectronic properties of quinoline derivatives, including their HOMO-LUMO energy gaps, which are crucial for their performance in OLEDs. rsc.org The introduction of substituents like the cyclopropyl and ethoxycarbonyl groups can influence the intramolecular charge transfer characteristics and the solid-state packing of the molecules, which in turn affects their quantum yield and electroluminescence efficiency. While specific data for this compound in OLEDs is not yet available, the broader research on substituted quinolines suggests its potential as a component in emissive or charge-transporting layers of OLED devices. researchgate.net
Utilization in Photovoltaic Cells and Dye-Sensitized Solar Cells
The application of organic molecules in photovoltaic devices, particularly in Dye-Sensitized Solar Cells (DSSCs), is an area of active research. Quinoline derivatives have been explored as components in these devices. In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor material, generating a current. The efficiency of this process depends on the photophysical and electrochemical properties of the dye.
The absorption and emission properties of quinoline derivatives can be tuned by chemical modification. scielo.br For instance, donor-π-acceptor (D-π-A) dyes incorporating a quinoline moiety can be designed to have broad absorption spectra and efficient charge transfer. While the direct use of this compound in solar cells has not been reported, related heterocyclic systems have been successfully employed as sensitizers in DSSCs. The electron-withdrawing nature of the ethoxycarbonyl group in conjunction with the quinoline ring could facilitate its role as an acceptor unit in a D-π-A dye structure.
Role as Fluorescent Probes and Chemical Sensors
The inherent fluorescence of many quinoline derivatives makes them excellent candidates for the development of fluorescent probes and chemical sensors. rsc.org The fluorescence properties of quinolines are sensitive to their local environment and can be modulated by the presence of specific analytes. This principle forms the basis of their use in sensing applications.
The emission characteristics of quinoline compounds can be altered by factors such as solvent polarity and the presence of metal ions or other chemical species. scielo.br For example, a palladium(II) complex has been used in conjunction with a fluorescent dye to create a sensor for pyrophosphate. rsc.org The substituents on the quinoline ring can be designed to introduce specific binding sites for target analytes, leading to a selective "turn-on" or "turn-off" fluorescent response. The this compound molecule, with its distinct electronic and steric profile, could potentially be developed into a selective fluorescent probe for various applications in chemical analysis.
Role as Synthetic Intermediates in Complex Molecule Synthesis
The strategic placement of the cyclopropyl and ethoxycarbonyl groups on the quinoline core of this compound makes it a highly versatile intermediate for the synthesis of more complex molecules. The ester group at the 4-position can be readily transformed into a variety of other functional groups, while the cyclopropyl group at the 2-position can influence the molecule's reactivity and final properties.
A significant application of a derivative of this compound is in the synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. In this synthetic pathway, ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate serves as a key precursor. researchgate.net The ester group of this precursor is reduced to a primary alcohol, demonstrating a common and powerful transformation that highlights the utility of the ethoxycarbonyl group as a handle for further molecular elaboration. researchgate.net This reduction is a critical step in building more complex quinoline-based structures. The crystal structure of the resulting methanol (B129727) derivative has been determined, confirming the successful transformation and providing valuable structural information for further research. researchgate.net
The versatility of the quinoline scaffold, in general, allows for a wide range of synthetic modifications. nih.govnih.gov Various synthetic methods, including the Skraup, Doebner-von Miller, and Friedländer reactions, have been developed to construct the quinoline core, which can then be further functionalized. The presence of the ethoxycarbonyl group in this compound provides a convenient point for such functionalization, allowing for the introduction of amides, other esters, or conversion to the corresponding carboxylic acid, which can then participate in a host of other chemical reactions.
The following table summarizes the key transformations involving the ethoxycarbonyl group in quinoline derivatives, illustrating the synthetic potential of compounds like this compound.
| Starting Material | Reagents and Conditions | Product | Application |
| Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | Sodium borohydride, Diborane-THF solution | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | Intermediate for further synthesis |
| 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid | Absolute EtOH, concentrated H2SO4 | Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate | Synthesis of quinolone-4-ethyl carboxylates |
| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Arbuzov/Horner-Wadsworth-Emmons reaction | 2,4-bis((E)-styryl)quinoline-3-carboxylates | Synthesis of novel quinoline derivatives |
Agrochemistry Research (Focus on Chemical Scaffold Development, not Efficacy of End Product)
The quinoline ring system is a well-established "privileged scaffold" in agrochemical research, forming the core of numerous commercially successful pesticides. nih.gov The development of new agrochemicals is a constant pursuit driven by the need to overcome pest resistance and improve crop yields. nih.gov In this context, the structural diversity offered by quinoline derivatives is highly advantageous.
The this compound scaffold is of particular interest in the design of new agrochemical candidates. The cyclopropyl group is a known bioisostere for other chemical groups and can enhance the metabolic stability and binding affinity of a molecule to its biological target. The ethoxycarbonyl group, as previously discussed, serves as a versatile chemical handle for the synthesis of a library of derivatives.
Research into the agrochemical potential of quinolines has demonstrated that modifications at various positions of the quinoline ring can lead to compounds with significant fungicidal and insecticidal properties. For instance, the synthesis of a series of quinoline derivatives incorporating hydrazone and pyrazole (B372694) moieties has yielded compounds with notable activity against agricultural pests. nih.gov While not directly starting from this compound, this research underscores the principle of scaffold hopping and derivatization that is central to modern agrochemical discovery. The core quinoline structure provides the foundation, and modifications at key positions, such as those enabled by the ethoxycarbonyl group, allow for the fine-tuning of activity.
Furthermore, studies on fluorinated quinoline analogs have shown promising antifungal activity. These studies often involve the synthesis of a 4-hydroxyquinoline (B1666331) intermediate, which can be seen as a derivative of the hydrolysis of the ethoxycarbonyl group in our title compound. The subsequent esterification of this hydroxyl group with various substituted benzoic acids leads to a range of potential antifungal agents. This highlights how the 2-cyclopropyl-4-carboxyquinoline core, accessible from this compound, can serve as a crucial platform for developing new fungicidal compounds.
The table below presents examples of how the quinoline scaffold is utilized in the development of agrochemical compounds, illustrating the potential of the this compound framework in this field.
| Quinoline Scaffold Derivative | Synthetic Modification | Target Application |
| Chlorinated quinolines | Introduction of hydrazone and pyrazole moieties | Fungicides and insecticides |
| Fluorinated quinoline analogs | Esterification of the 4-hydroxy group | Antifungal agents |
| Perfluoroisopropyl quinoline carbonates | Replacement of t-butyl with CF(CF3)2 and acetyl with carbonate | Fungicides against rice blast and powdery mildew |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropyl-4-ethoxycarbonylquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of quinoline precursors. A common approach is the use of cyclopropane donors (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., NaH in DMF) to introduce the cyclopropyl group. Ethoxycarbonyl groups are introduced via esterification using ethyl chloroformate in the presence of a base like pyridine . Reaction temperature (0–60°C) and solvent polarity significantly affect regioselectivity and yield. For example, polar aprotic solvents (DMF, DMSO) favor cyclopropanation, while non-polar solvents (toluene) may reduce side reactions .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization techniques include:
- ¹H/¹³C NMR : The cyclopropyl group shows distinct peaks at δ ~0.8–1.5 ppm (protons) and δ ~10–20 ppm (carbons). Ethoxycarbonyl groups exhibit a triplet near δ 1.3 ppm (CH₃) and a quartet at δ 4.3 ppm (CH₂) .
- HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z ~270–280 (exact mass depends on isotopic composition) .
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm the ethoxycarbonyl moiety .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for bioactive molecules. Its quinoline core enables DNA intercalation, while the cyclopropyl group enhances metabolic stability. Researchers modify the ethoxycarbonyl group to introduce pharmacophores (e.g., amides, hydrazides) for targeting enzymes like topoisomerases or kinases. Biological assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) are used to evaluate derivatives .
Advanced Research Questions
Q. How do computational models predict the binding affinity of this compound derivatives to protein targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations (GROMACS) are employed. The quinoline ring’s π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) and hydrogen bonding via the ethoxycarbonyl group are critical. QSAR models using descriptors like logP and polar surface area optimize lead compounds .
Q. What strategies resolve contradictions in reported biological activities of quinoline derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, serum concentration). Systematic meta-analysis of IC₅₀ values under standardized protocols (e.g., NCI-60 panel for cytotoxicity) is recommended. Contradictory SAR data may be addressed by comparing substituent electronic profiles (Hammett constants) or steric effects (Taft parameters) .
Q. How can regioselectivity challenges in cyclopropanation of quinoline precursors be mitigated?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Electron-withdrawing groups (e.g., ethoxycarbonyl) at position 4 direct cyclopropanation to position 2. Transition metal catalysts (e.g., Pd(OAc)₂) or directing groups (e.g., boronic esters) enhance selectivity. Computational studies (DFT) predict favorable transition states for specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
